7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-19-7-3-2-4-8-19)22(16-10-12-18(26)13-11-16)31-25(27-15)29-23(30-31)17-6-5-9-20(14-17)32(34)35/h2-14,22H,1H3,(H,28,33)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMBKZFGMMJIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin Dependent Kinases (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
The compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, thereby preventing its normal function. This binding is facilitated by essential hydrogen bonding with Leu83. The inhibition of CDK2 leads to a disruption in the normal cell cycle progression, which can result in the induction of apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation.
Pharmacokinetics
The compound has suitable pharmacokinetic properties, as indicated by in silico ADMET studies and drug-likeness studies. These properties help in predicting the structure requirement for the observed antitumor activity.
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively). This indicates that the compound is effective in inhibiting the growth of these cell lines.
Biologische Aktivität
The compound 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article presents a detailed examination of its biological activity, synthesizing research findings, case studies, and relevant data.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of substituted phenyl groups with triazole derivatives. The structural characteristics are defined by the presence of triazole and pyrimidine rings, which are known to influence biological interactions.
Antitumor Activity
Several studies have demonstrated the antitumor potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) when assessed using the MTT assay. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cell division and growth .
Antimicrobial Properties
Triazole derivatives exhibit notable antimicrobial activity against a range of pathogens. In vitro studies have indicated that modifications in the phenyl moieties can enhance their effectiveness against bacterial strains resistant to conventional antibiotics .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria. Preliminary findings suggest that certain derivatives can inhibit these enzymes effectively, providing a potential pathway for developing new antibacterial agents .
Case Studies
- Antitumor Efficacy : A study involving a series of triazole derivatives found that structural variations significantly influenced their cytotoxicity. The compound under discussion was part of a broader investigation that aimed to identify lead compounds for further development as anticancer drugs .
- Antimicrobial Screening : Another research effort focused on the antimicrobial activity of triazole compounds against multi-drug resistant bacterial strains. The results indicated that specific substitutions on the phenyl groups enhanced antibacterial properties significantly .
Data Tables
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Comparison
*Molecular weight calculated based on formula C₂₀H₁₅ClN₆O₃.
Key Observations :
- Position 7 : The 4-chlorophenyl substituent may improve lipophilicity relative to 3-nitrophenyl () or 3-methoxyphenyl (), impacting membrane permeability .
- Carboxamide Group : The N-phenyl moiety in the target contrasts with N-(4-chlorophenyl) () or N-acetylphenyl (), which could alter hydrogen-bonding capacity and solubility .
Physicochemical Properties
Melting points for carboxamide derivatives range from 212.5–253.1°C (), correlating with high crystallinity due to hydrogen-bonding networks . The target’s N-phenyl carboxamide and 3-nitrophenyl groups may further elevate melting points compared to methylsulfanyl analogs.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst/Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| Microwave-assisted | Solvent-free | 30 min | 78% | |
| TMDP-catalyzed | Water-Ethanol (1:1) | 2 hr | 85% |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example, ¹H NMR signals at δ 2.24–2.72 ppm (CH₃ groups) and δ 6.80–7.88 ppm (aromatic protons) are diagnostic .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 524–536) .
- Elemental Analysis : Ensures purity (>95% C, H, N concordance) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1646 cm⁻¹, NH at 3237–3428 cm⁻¹) .
Advanced: How can reaction yields be optimized under varying catalytic conditions?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : TMDP outperforms traditional acids (e.g., HCl) due to its dual activation of aldehydes and β-ketoamides .
- Solvent tuning : Polar protic solvents (water-ethanol mixtures) improve solubility of intermediates while reducing side reactions .
- DoE (Design of Experiments) : Statistical modeling identifies critical parameters (e.g., temperature, stoichiometry). For instance, a 10°C increase in microwave reactions can boost yields by 12% .
Example : TMDP (10 mol%) in water-ethanol (1:1) at 80°C for 3 hours maximizes yields to 85% .
Advanced: How do structural modifications impact bioactivity?
Methodological Answer:
Substituent effects are systematically evaluated through:
- Pharmacophore mapping : Nitro (3-nitrophenyl) and chloro (4-chlorophenyl) groups enhance antibacterial activity by increasing membrane permeability .
- Carboxamide variations : N-phenyl substitution improves mTOR inhibition (IC₅₀ = 0.8 μM) compared to alkyl derivatives (IC₅₀ > 5 μM) .
- Selective reduction : Dihydro to tetrahydro conversion (via NaBH₄) alters pharmacokinetics but reduces cytotoxicity .
Q. Table 2: Bioactivity of Analogues
| Substituent (R) | Target Activity | IC₅₀/ MIC | Reference |
|---|---|---|---|
| 3-Nitrophenyl | Antibacterial (E. faecium) | 4.2 μg/mL | |
| 4-Methoxyphenyl | mTOR inhibition | 0.8 μM |
Advanced: How are computational methods used to predict binding modes?
Methodological Answer:
- Molecular docking : Aligns the compound with target proteins (e.g., FcRn, mTOR) using software like AutoDock. The 3-nitrophenyl group forms π-π interactions with FcRn’s hydrophobic pocket .
- MD Simulations : Validate stability of binding poses over 100 ns trajectories. For example, hydrogen bonds between the carboxamide and mTOR’s ATP-binding site persist >80% simulation time .
- QSAR models : Correlate substituent electronegativity with bioactivity (R² = 0.91 for antibacterial derivatives) .
Advanced: How to resolve contradictory spectral data in structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC confirms coupling between C-6 carboxamide and adjacent protons .
- X-ray crystallography : Provides unambiguous conformation. A study on a triazolopyrimidine analogue revealed a dihedral angle of 85° between chlorophenyl and nitrophenyl groups .
- Comparative analysis : Cross-check with published spectra (e.g., δ 7.2–7.5 ppm for N-phenyl in vs. δ 7.1–7.3 ppm in ).
Advanced: What strategies address low reproducibility in biological assays?
Methodological Answer:
- Standardized protocols : Use fixed cell lines (e.g., HepG2 for mTOR) and control compounds (e.g., rapamycin) .
- Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent experiments with p < 0.05 significance .
- Metabolic stability tests : Liver microsome assays identify degradation pathways (e.g., CYP3A4-mediated oxidation of methyl groups) .
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